molecular formula C22H20FN5O4 B2797088 N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251550-35-2

N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2797088
CAS No.: 1251550-35-2
M. Wt: 437.431
InChI Key: ZTKTZCZNHLGQOR-UHFFFAOYSA-N
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Description

N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound It features a unique structural framework that includes a 1H-1,2,3-triazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes

The synthesis of N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide generally involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the 1H-1,2,3-triazole ring: : Through a Huisgen 1,3-dipolar cycloaddition reaction, an alkyne and an azide can be cyclized to form the 1H-1,2,3-triazole ring.

  • Piperidine Functionalization: : The 4-fluorophenyl group is introduced to piperidine through amide coupling reactions.

  • Attachment of the Benzo[d][1,3]dioxole moiety: : This part of the molecule can be introduced via an esterification reaction between benzo[d][1,3]dioxole-5-carboxylic acid and the triazole-containing intermediate.

Industrial Production Methods

In industrial settings, the synthesis is scaled up by optimizing reaction conditions, employing efficient catalysts, and using robust purification processes like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Reduction: : This compound may be reduced, especially at the carbonyl groups, under appropriate conditions.

  • Substitution: : Substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles or nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

  • Substitution reagents: : Halogenating agents like chlorine (Cl2), fluorine (F2), and bases like NaOH or KOH

Major Products

The primary products of these reactions depend on the specific functional groups involved and the conditions. For instance, oxidation may yield aldehydes, ketones, or carboxylic acids; reduction may lead to alcohols or amines; and substitution products can vary based on the attacking nucleophile or electrophile.

Scientific Research Applications

N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide has a range of scientific applications:

  • Chemistry: : Used as a ligand in coordination chemistry, contributing to the synthesis of metal complexes.

  • Biology: : Acts as a probe for studying biochemical pathways, especially those involving enzyme inhibition.

  • Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or receptors implicated in diseases.

  • Industry: : Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its rigid and complex structure.

Mechanism of Action

The mechanism of action of this compound often involves binding to specific molecular targets such as enzymes or receptors. For instance, the triazole ring may coordinate with metal ions or engage in hydrogen bonding, while the fluorophenyl group can participate in pi-stacking interactions. The benzo[d][1,3]dioxole moiety might contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl derivatives

  • Piperidinyl benzo[d][1,3]dioxole analogs

  • Other triazole-based compounds

Uniqueness

N-(1-(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its combination of the triazole ring, fluorophenyl group, and benzo[d][1,3]dioxole scaffold, which provides a unique blend of electronic, steric, and binding properties not commonly seen in other compounds. This uniqueness allows it to interact with biological targets in distinct ways, potentially leading to novel therapeutic applications.

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Properties

IUPAC Name

N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c23-15-2-4-17(5-3-15)28-12-18(25-26-28)22(30)27-9-7-16(8-10-27)24-21(29)14-1-6-19-20(11-14)32-13-31-19/h1-6,11-12,16H,7-10,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKTZCZNHLGQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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